Isoproterenol hydrochloride is used in cardiology research, particularly in the study of heart failure .
Application: It is used to establish a mice model of chronic heart failure.
Method: Mice are injected subcutaneously with isoproterenol in a dose gradient of 250 mg/kg, 200 mg/kg, 150 mg/kg, 100 mg/kg, and 50 mg/kg.
Isoproterenol hydrochloride is used in cellular biology, specifically in the study of cardiac hypertrophy .
Isoproterenol hydrochloride has been used in in vitro explant culture .
Isoproterenol hydrochloride is used as a selective β-adrenergic agonist, which increases cytosolic cAMP .
Isoproterenol hydrochloride has been used in transcriptome analysis of the heart .
Application: It is used to study the changes in gene expression in the heart under different conditions.
Isoproterenol hydrochloride is used as a selective β-adrenergic agonist in pharmacological studies .
Application: It is used to study the effects of β-adrenergic stimulation on various physiological processes.
Isoproterenol hydrochloride is used in heart failure research .
Isoproterenol hydrochloride has been used in the study of basement membranes of endothelial cells and cardiomyocytes .
Isoprenaline hydrochloride, chemically known as 3,4-dihydroxy-alpha-[(isopropylamino)methyl]benzyl alcohol hydrochloride, is a synthetic sympathomimetic amine that acts primarily as a non-selective beta-adrenergic receptor agonist. It is structurally related to adrenaline but exhibits a more pronounced effect on beta-adrenergic receptors, leading to significant cardiovascular and respiratory effects. The compound has a molecular formula of C₁₁H₁₈ClNO₃ and a molecular weight of approximately 247.72 g/mol .
Isoprenaline hydrochloride undergoes various chemical transformations, primarily through methylation and conjugation. The major metabolic pathway involves catechol-O-methyltransferase, which converts isoprenaline into its primary metabolite, 3-O-methylisoprenaline. This metabolite possesses weak beta-adrenergic antagonist activity . Isoprenaline is also subject to sulfation, resulting in sulfate conjugates that are excreted in urine .
The biological activity of isoprenaline hydrochloride is characterized by its action on both beta-1 and beta-2 adrenergic receptors. Activation of beta-1 receptors leads to increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect). Meanwhile, beta-2 receptor activation results in the relaxation of bronchial smooth muscle, facilitating bronchodilation . The compound's pharmacological effects include:
Isoprenaline hydrochloride can be synthesized through various methods involving the modification of catecholamine structures. One common synthesis route is the alkylation of norepinephrine with isopropylamine, followed by subsequent reactions to form the hydrochloride salt. The process typically involves:
Isoprenaline hydrochloride has several clinical applications, including:
Isoprenaline hydrochloride has notable interactions with other drugs that can enhance its effects or lead to adverse reactions. Key interactions include:
Isoprenaline hydrochloride shares structural and functional similarities with several other compounds, particularly catecholamines. Here are some comparable compounds:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Epinephrine | N-Methyl variant | Emergency treatment for anaphylaxis | Stronger vasoconstrictor effect |
Norepinephrine | N-Isopropyl variant | Treatment of hypotension | Primarily acts on alpha receptors |
Dobutamine | Beta-1 selective | Heart failure | Increased contractility without significant vasodilation |
Terbutaline | Beta-2 selective | Asthma treatment | Longer duration of action |
Isoprenaline's unique profile lies in its balanced activation of both beta receptors, making it versatile for various therapeutic applications without the pronounced vasoconstrictive effects seen with epinephrine.
Irritant